

Tetraethylammonium Chloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraethylammonium Chloride*

Cat. No.: *B156500*

[Get Quote](#)

An In-depth Technical Guide to **Tetraethylammonium Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound with significant applications in both pharmacological research and organic chemistry.^[1] It serves as a valuable tool for studying physiological processes due to its ability to block specific ion channels.^{[2][3]} In synthetic chemistry, it functions as a phase-transfer catalyst.^[4] This guide provides a comprehensive overview of **tetraethylammonium chloride**, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

Tetraethylammonium chloride is a hygroscopic, colorless crystalline solid that is highly soluble in water, ethanol, chloroform, and acetone.^{[1][2]} Its fundamental properties are summarized in the table below.

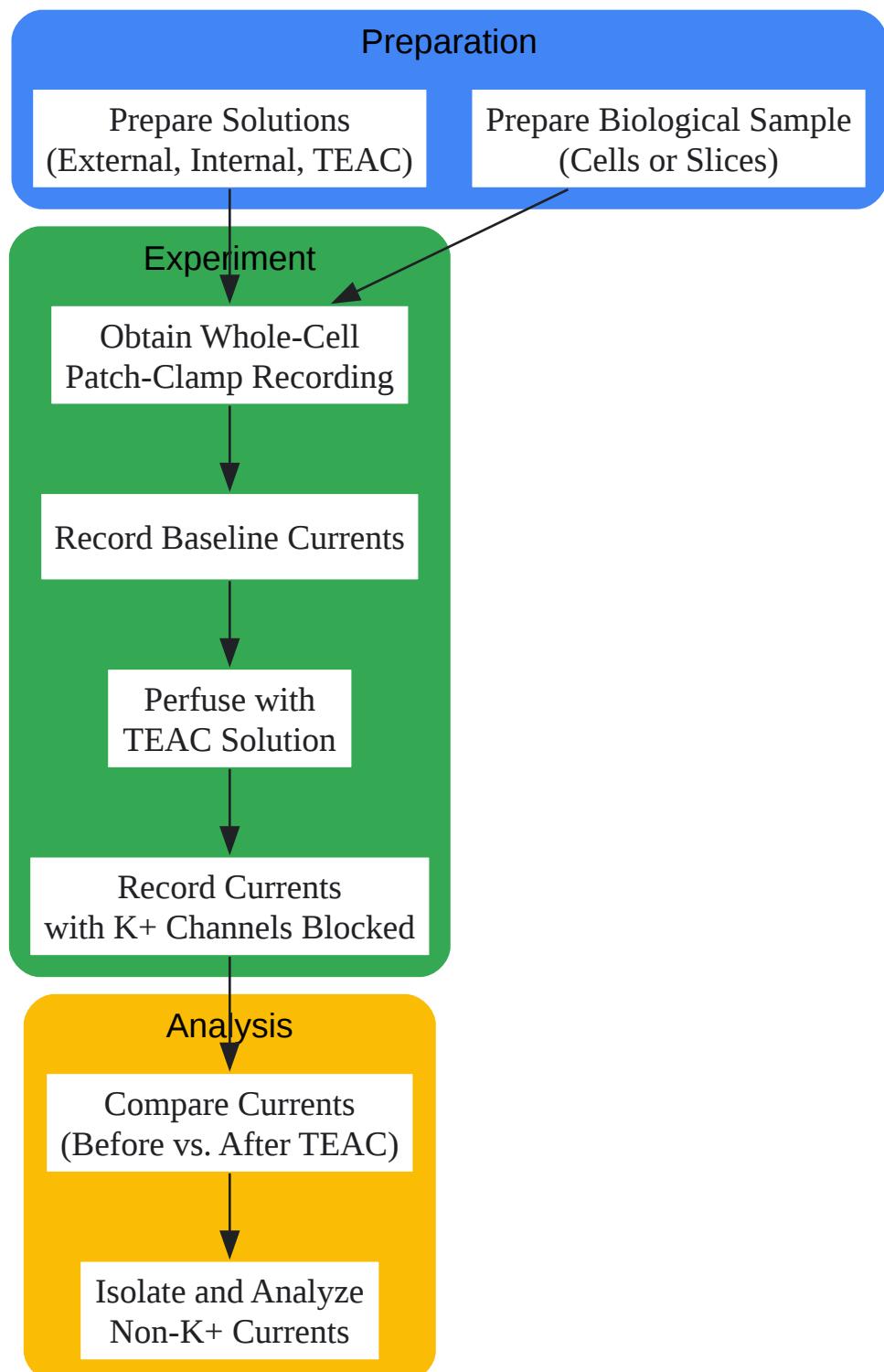
Property	Value
IUPAC Name	N,N,N-Triethylethanaminium chloride[1]
Synonyms	TEAC, Etamon chloride, Tea chloride
Chemical Formula	C ₈ H ₂₀ CIN or [N(CH ₂ CH ₃) ₄] ⁺ Cl ⁻
Molecular Weight	165.70 g/mol (anhydrous basis)[5]
Appearance	Colorless, deliquescent crystalline solid[1]
Density	1.08 g/cm ³ [1]
Melting Point	360 °C (680 °F; 633 K) (tetrahydrate)[1]
Solubility in Water	Highly soluble[1]
CAS Number	56-34-8

Synthesis

The primary method for synthesizing **tetraethylammonium chloride** is through the alkylation of triethylamine with ethyl chloride.[1]

An efficient preparation method involves reacting triethylamine and ethyl chloride in an acetonitrile solvent under low temperature and negative pressure. The mixture is then pressurized with nitrogen and allowed to react. After the reaction, the product crystallizes upon cooling to room temperature and can be separated from the mother liquor and dried.[6]

**4. Mechanism of Action


The principal pharmacological action of **tetraethylammonium chloride** is the non-selective blockade of potassium (K⁺) channels.[2][7][8] By physically obstructing the ion conduction pathway, it inhibits the flow of potassium ions across the cell membrane. This action is crucial for its effects on cellular excitability and signal transmission.

In addition to blocking voltage-gated K⁺ channels, tetraethylammonium also affects other ion channels and receptors:

- Calcium-activated K⁺ Channels: It is known to block these channels, which are involved in processes like muscle contraction and neuronal firing.[3][9]
- Nicotinic Acetylcholine Receptors: TEAC can block the transmission of nerve impulses at autonomic ganglia by acting on these receptors.[2][3]

This broad activity profile has made it a staple in neuropharmacology for dissecting the roles of different ion channels in physiological and pathological states.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. Tetraethylammonium Chloride | 56-34-8 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetraethylammonium Chloride | C8H20N.Cl | CID 5946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106518687A - Efficient preparation method of high-purity tetraethyl ammonium chloride - Google Patents [patents.google.com]
- 7. Tetraethylammonium chloride | Potassium Channel | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tetraethylammonium - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Tetraethylammonium Chloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156500#tetraethylammonium-chloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b156500#tetraethylammonium-chloride-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com